Regiochemical Identity Confirmed by Orthogonal Analytical Descriptors Versus 5-Nitro Positional Isomer
CAS 648902-56-1 is unambiguously distinguishable from its closest positional isomer, CAS 391882-36-3, by computed and experimentally verifiable molecular descriptors. Both share the identical molecular formula C₁₄H₁₅F₃N₂O₄ and monoisotopic mass, yet the target compound (3-nitro) yields a lower computed LogP (XLogP = 2.9 ) compared with the 5-nitro isomer (LogP = 3.33 ). The topological polar surface area (tPSA) is comparable (75.4 Ų for the target vs. 75.36 Ų for the 5-nitro isomer ), but the distinct InChIKey (BCIBGZJKKVVWDV-UHFFFAOYSA-N) provides a unique, database-searchable fingerprint that definitively separates the two isomers . This ensures that researchers ordering by CAS number or InChIKey receive the intended regioisomer, eliminating misidentification that can occur when relying solely on molecular formula or nominal mass.
| Evidence Dimension | Computed XLogP (lipophilicity) and InChIKey identity |
|---|---|
| Target Compound Data | XLogP = 2.9; InChIKey = BCIBGZJKKVVWDV-UHFFFAOYSA-N |
| Comparator Or Baseline | CAS 391882-36-3 (5-nitro isomer): XLogP = 3.33; different InChIKey |
| Quantified Difference | ΔXLogP = +0.43 (5-nitro isomer more lipophilic) |
| Conditions | Computed physicochemical properties from standard cheminformatics prediction (XLogP3) |
Why This Matters
A 0.43-unit LogP difference can translate to measurably different membrane permeability and non-specific binding in cellular assays, making the correct isomer essential for reproducible biological data.
